tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate
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Overview
Description
tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate is a chemical compound with the molecular formula C14H20N2O2. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, cesium carbonate, and tert-butyl hydroperoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tert-butyl carbamate derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the cyclopentyl ring .
Scientific Research Applications
tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butylrel-((1R,2S)-2-carbamoylcyclopentyl)carbamate include:
- tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate
- tert-Butyl ((1R,2S)-2-ethynylcyclopentyl)carbamate
- tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C11H19N2O3- |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-tert-butyl-N-[(1R,2S)-2-carbamoylcyclopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)13(10(15)16)8-6-4-5-7(8)9(12)14/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,15,16)/p-1/t7-,8+/m0/s1 |
InChI Key |
DHHSVQGPMIBDAM-JGVFFNPUSA-M |
Isomeric SMILES |
CC(C)(C)N([C@@H]1CCC[C@@H]1C(=O)N)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)N(C1CCCC1C(=O)N)C(=O)[O-] |
Origin of Product |
United States |
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